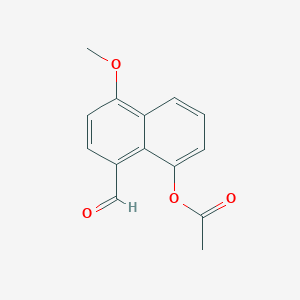

8-Formyl-5-methoxynaphthalen-1-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67243-02-1 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(8-formyl-5-methoxynaphthalen-1-yl) acetate |

InChI |

InChI=1S/C14H12O4/c1-9(16)18-13-5-3-4-11-12(17-2)7-6-10(8-15)14(11)13/h3-8H,1-2H3 |

InChI Key |

ALULZCCXLGXXGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C(C=CC(=C21)C=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Formyl 5 Methoxynaphthalen 1 Yl Acetate and Its Precursors

Elucidation of Synthetic Pathways to 8-Formyl-5-methoxynaphthalen-1-yl acetate (B1210297) and its Isomers

The construction of the 8-Formyl-5-methoxynaphthalen-1-yl acetate scaffold necessitates a carefully planned sequence of reactions to install the formyl, methoxy (B1213986), and acetate functionalities at the desired positions on the naphthalene (B1677914) ring.

A plausible synthetic route to this compound can be envisioned starting from a readily available precursor such as 5-methoxynaphthalen-1-ol. This multi-step approach involves the protection of the hydroxyl group, regioselective formylation, and subsequent deprotection and acetylation.

A Proposed Synthetic Pathway:

Protection of the Hydroxyl Group: The synthesis would commence with the protection of the reactive hydroxyl group of 5-methoxynaphthalen-1-ol. This is crucial to prevent side reactions during the subsequent electrophilic formylation step. A common protecting group for phenols is the benzyl (B1604629) ether, formed by reacting the naphthol with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃).

Regioselective Formylation: The resulting 1-(benzyloxy)-5-methoxynaphthalene is then subjected to a formylation reaction. The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). wikipedia.org The electron-donating nature of the methoxy and benzyloxy groups directs the electrophilic substitution primarily to the ortho and para positions. In this case, formylation is expected to occur at the C8 position, which is peri to the benzyloxy group and activated by both substituents, yielding 8-(benzyloxy)-4-methoxynaphthalene-1-carbaldehyde.

Deprotection: The benzyl protecting group is subsequently removed to liberate the free hydroxyl group. This is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This step yields 8-hydroxy-4-methoxynaphthalene-1-carbaldehyde.

Acetylation: The final step is the esterification of the hydroxyl group to form the target acetate. This is typically accomplished by treating the naphthol with acetic anhydride (B1165640) in the presence of a base catalyst such as pyridine (B92270) or triethylamine, or by using acetyl chloride. nih.gov This yields this compound.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 5-methoxynaphthalen-1-ol | Benzyl bromide, K₂CO₃, Acetone, reflux | 1-(benzyloxy)-5-methoxynaphthalene |

| 2 | 1-(benzyloxy)-5-methoxynaphthalene | POCl₃, DMF, 0 °C to reflux | 8-(benzyloxy)-4-methoxynaphthalene-1-carbaldehyde |

| 3 | 8-(benzyloxy)-4-methoxynaphthalene-1-carbaldehyde | H₂, Pd/C, Ethanol | 8-hydroxy-4-methoxynaphthalene-1-carbaldehyde |

| 4 | 8-hydroxy-4-methoxynaphthalene-1-carbaldehyde | Acetic anhydride, Pyridine | This compound |

The synthesis relies on several key functional group interconversions (FGIs) to build the target molecule.

Formylation of Naphthalenes: The introduction of the aldehyde (formyl) group is a critical transformation. While the Vilsmeier-Haack reaction is a premier method for formylating electron-rich naphthalenes, other methods exist. organic-chemistry.orgchemistrysteps.comwikipedia.org For instance, the Duff reaction can be used for the formylation of phenols using hexamethylenetetramine, and the Reimer-Tiemann reaction uses chloroform (B151607) in a basic solution, though these often provide lower regioselectivity. Another strategy involves the conversion of a chloromethyl group, introduced via chloromethylation, into an aldehyde using the Sommelet reaction with hexamethylenetetramine. orgsyn.org

Hydroxyl to Acetate Conversion: The conversion of the naphthalenyl hydroxyl group into an acetate ester is a standard esterification process. This transformation is readily achieved using acetylating agents like acetic anhydride or acetyl chloride. The reaction with acetic anhydride is often catalyzed by a base (e.g., pyridine) or an acid. This FGI is crucial for modifying the properties of the molecule, such as its solubility and electronic characteristics.

Controlling the position of substitution on the naphthalene ring (regioselectivity) is paramount in the synthesis of specifically substituted isomers.

Regioselectivity in Formylation: In electrophilic aromatic substitution reactions on substituted naphthalenes, the regiochemical outcome is dictated by the electronic and steric effects of the substituents already present. researchgate.netnih.gov For a substrate like 1-(benzyloxy)-5-methoxynaphthalene, both the benzyloxy and methoxy groups are ortho-, para-directing activators. The formylation is directed to an activated position. The C4 and C8 positions are highly activated. Steric hindrance from the peri-substituent can influence the site of attack, but in many cases, formylation at the peri position (C8) is observed. The precise control of reaction conditions, such as temperature and solvent, can influence the ratio of isomeric products. kiku.dk

Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a factor in its synthesis. However, in related synthetic routes involving enzymatic reactions, such as dioxygenase-catalyzed oxidations of naphthalene, specific stereoisomers can be produced with high fidelity. nih.gov

Reaction Mechanisms Governing the Formation and Derivatization of this compound

Understanding the reaction mechanisms provides insight into the reactivity and allows for the optimization of synthetic procedures.

The Vilsmeier-Haack reaction is the most probable method for the formylation step in this synthesis. Its mechanism involves two main stages. chemistrysteps.comwikipedia.org

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate (B8581778) anion to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.org This species is the active formylating agent.

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring, activated by the methoxy and benzyloxy groups, attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). The aromaticity is then restored by the loss of a proton.

Hydrolysis: The resulting iminium salt is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final aryl aldehyde product. wikipedia.org

The high reactivity of electron-rich aromatic compounds like substituted naphthalenes towards the Vilsmeier reagent makes this a very efficient formylation method. researchgate.net

Table 2: Mechanism of the Vilsmeier-Haack Formylation

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of DMF on POCl₃ | Tetrahedral intermediate |

| 2 | Elimination of dichlorophosphate anion | Vilsmeier reagent (chloroiminium ion) |

| 3 | Electrophilic attack by the naphthalene π-system | Arenium ion (sigma complex) |

| 4 | Deprotonation to restore aromaticity | Substituted naphthalene iminium salt |

| 5 | Hydrolysis during aqueous workup | Aryl aldehyde |

The acetylation of the hydroxyl group on the naphthalene precursor is a nucleophilic acyl substitution reaction.

Base-Catalyzed Mechanism (using Acetic Anhydride and Pyridine): When a base like pyridine is used, it can act as a nucleophilic catalyst. Pyridine attacks one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion. The naphthalenol oxygen atom then acts as a nucleophile, attacking the N-acetylpyridinium ion. Subsequent deprotonation of the oxonium ion intermediate by pyridine, followed by elimination of pyridine, yields the final acetate ester and pyridinium (B92312) acetate.

Direct Reaction Mechanism (using Acetyl Chloride): With a more reactive acetylating agent like acetyl chloride, the lone pair of electrons on the phenolic oxygen directly attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. A weak base is typically added to neutralize the HCl byproduct.

This esterification is a fundamental reaction for protecting hydroxyl groups or for modifying the final properties of the molecule. nih.gov

Rearrangement Reactions Involving Naphthyl Acetate Structures (e.g., Photo-Fries Rearrangement)

The Photo-Fries rearrangement is a significant photochemical reaction for aryl esters, providing a pathway to synthesize ortho- and para-hydroxy aryl ketones. asianpubs.orgwikipedia.org For a naphthyl acetate structure, such as the one embedded in this compound, irradiation with UV light can induce the homolytic cleavage of the ester's acyl-oxygen bond. acs.org This process generates a naphthyloxyl radical and an acyl radical pair within a solvent cage. asianpubs.orgacs.org

The primary reaction pathway involves the intramolecular recombination of this radical pair. Migration of the acyl group to the ortho position (C2) of the naphthyloxyl radical leads to the formation of a 2-acetyl-1-naphthol derivative. Alternatively, migration to the para position (C4) yields the corresponding 4-acetyl-1-naphthol (B1595843) derivative. acs.org A common side reaction is the escape of the naphthyloxyl radical from the solvent cage, which then abstracts a hydrogen atom from the solvent or another molecule to form the corresponding naphthol. asianpubs.orgacs.org

The distribution of these products is highly dependent on the reaction environment. rsc.org Factors such as the viscosity of the medium, solvent polarity, and the physical state (e.g., solution, polymer films, or supercritical fluids) can influence the lifetime of the radical pair and the relative yields of the in-cage recombination products versus the out-of-cage escape products. rsc.orglookchem.com For instance, studies on 1-naphthyl acetate have shown that irradiation in various solutions typically yields 2-acetyl-1-naphthol, 4-acetyl-1-naphthol, and 1-naphthol. acs.org The reaction is predominantly an intramolecular free-radical process. asianpubs.org

| Product Type | Description | Formation Pathway |

|---|---|---|

| Ortho-rearranged Product | 2-Acetyl-1-naphthol derivative | Intramolecular recombination of radical pair at the C2 position. acs.org |

| Para-rearranged Product | 4-Acetyl-1-naphthol derivative | Intramolecular recombination of radical pair at the C4 position. acs.org |

| Byproduct | 1-Naphthol derivative | Hydrogen abstraction by the naphthyloxyl radical after escaping the solvent cage. asianpubs.org |

Strategies for Derivatization and Structural Modification of this compound

The functional groups of this compound—the formyl, methoxy, and acetate moieties—offer multiple handles for structural modification and the synthesis of a diverse library of analogues.

Exploration of Analogue Synthesis through Systematic Structural Perturbations

Systematic structural perturbations of the parent molecule can be explored to modulate its physicochemical properties. The formyl group is particularly versatile; it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an oxime. It can also participate in olefination reactions (e.g., Wittig reaction) to introduce carbon-carbon double bonds or undergo reductive amination to introduce various amine functionalities.

The methoxy group can be cleaved using reagents like boron tribromide to yield a hydroxyl group, which can then be re-alkylated or functionalized to produce a range of ethers or esters. The acetate group can be hydrolyzed to a phenol, which serves as a precursor for a variety of derivatives through O-alkylation, acylation, or conversion to a sulfonate ester. A computational and calorimetric study on 1-methoxynaphthalene (B125815) and 1-formylnaphthalene (1-naphthaldehyde) provides insight into the energetics of these substituents, which can inform synthetic strategies. nih.gov

Introduction of Heterocyclic Moieties and Bioisosteric Replacements

The naphthalene scaffold is a common core in medicinal chemistry, and its fusion with heterocyclic rings often leads to compounds with enhanced biological activities. nih.gov The formyl group on the this compound is an excellent starting point for constructing heterocyclic systems. For instance, multicomponent reactions involving naphthaldehyde derivatives can yield complex heterocyclic structures. fardapaper.ir Condensation of the aldehyde with various dinucleophiles is a powerful strategy. Reaction with hydrazine (B178648) hydrate (B1144303) can lead to pyrazole (B372694) rings, while reaction with thiosemicarbazide (B42300) can be a pathway to thiadiazoles. nih.govresearchgate.net

Bioisosteric replacement is a key strategy in drug design to modify properties such as lipophilicity, metabolic stability, and target binding. uomustansiriyah.edu.iq For the target compound, the methoxy group could be replaced with a fluorine atom, a common bioisosteric switch that can block metabolic oxidation and alter electronic properties. chemrxiv.org The formyl group could be replaced by other functionalities like a nitrile or a small heterocyclic ring to modulate polarity and hydrogen bonding capacity. The naphthalene core itself can be considered for replacement with bioisosteric scaffolds like benzazaborinines, which have been shown to mimic naphthalene in biological systems. researchgate.net

Development of Chiral Derivatization Reagents for Enantioseparation

Chiral derivatization is a powerful technique for the enantioseparation of racemic compounds via chromatography. mdpi.com This indirect method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatization reagent (CDR) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase. researchgate.net

Naphthaldehyde derivatives have been successfully employed as CDRs for the enantioseparation of chiral primary amines. nih.govresearchgate.net The aldehyde functionality reacts with the amine to form a Schiff base (imine). If the naphthaldehyde reagent is achiral, reacting it with a chiral amine produces diastereomeric imines that can be resolved. For example, chiral amines have been derivatized with 2-hydroxynaphthaldehyde, and the resulting imines were effectively separated using high-performance liquid chromatography (HPLC) on chiral stationary phases. koreascience.kr A molecule like this compound could serve as a precursor to such a reagent, potentially offering unique chromatographic properties due to its specific substitution pattern. The derivatization allows for enhanced detection, especially if the reagent imparts a fluorogenic or chromophoric tag. nih.gov

Catalytic Approaches in the Synthesis of Naphthalenyl Formyl Acetate Compounds

Modern catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex aromatic compounds by enabling the selective functionalization of C-H bonds.

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal catalysis offers a powerful toolkit for the direct functionalization of the naphthalene core, avoiding the need for pre-functionalized starting materials and often proceeding with high regioselectivity. researchgate.net Various metals have been shown to be effective for different transformations.

Palladium: Palladium catalysis is widely used for C-H arylation, alkenylation, and alkoxylation. acs.org The regioselectivity can often be controlled by using directing groups, which coordinate to the metal center and guide the C-H activation to a specific position (e.g., ortho to the group). researchgate.net Palladium has also been utilized in dearomative 1,4-difunctionalization reactions of naphthalenes, transforming the aromatic system into more complex three-dimensional structures. rsc.orgnih.gov

Rhodium: Rhodium catalysts are particularly effective for C-H activation and annulation reactions. mdpi.comnih.gov For example, Rh(III)-catalyzed reactions can be used to construct fused ring systems on the naphthalene scaffold. Electrochemical rhodium catalysis has been developed for the C-H cyclodimerization of alkynes to directly form functionalized naphthalenes. acs.org

Ruthenium: Ruthenium catalysts have enabled the remote C-H functionalization of naphthalenes. rsc.orgrsc.org Through phosphine-assisted catalysis, functional groups can be installed at the C5 position, a site that is challenging to access with traditional methods. acs.orgdntb.gov.ua Amide-directed asymmetric hydrogenation of naphthalenes using ruthenium catalysts has also been achieved, providing access to chiral products with high enantioselectivity. dicp.ac.cn

Gold: Gold catalysts can facilitate the transfer of carbene groups to naphthalene. beilstein-journals.orgresearchgate.net Depending on the reaction conditions, this can lead to products from either C-H insertion or cyclopropanation of the aromatic double bonds, offering a distinct pathway for functionalization. beilstein-journals.orgdoaj.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | C-H Arylation, Dearomatization | Often uses directing groups for regiocontrol; can create spirocycles. | acs.orgrsc.orgnih.gov |

| Rhodium (Rh) | C-H Activation, Annulation | Builds fused rings; can be used in electrochemical setups. | mdpi.comnih.govacs.org |

| Ruthenium (Ru) | Remote C-H Functionalization | Achieves selective functionalization at remote C5 and C8 positions. | rsc.orgrsc.orgacs.org |

| Gold (Au) | Carbene Transfer Reactions | Leads to C-H insertion or cyclopropanation products. | beilstein-journals.orgresearchgate.netdoaj.org |

Organocatalytic and Biocatalytic Methods for Selective Transformations

The selective transformation of multifunctional molecules such as this compound and its precursors presents a significant challenge in synthetic chemistry. Organocatalysis and biocatalysis have emerged as powerful strategies to achieve high levels of selectivity under mild reaction conditions, offering sustainable alternatives to traditional metal-based catalysis. This section explores potential and documented applications of these methodologies for the selective modification of the functional groups present in this compound, namely the formyl, acetate, and methoxy groups on the naphthalene scaffold.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a versatile toolkit for asymmetric synthesis and functional group manipulation. For a substrate like this compound, organocatalysis can be envisioned to selectively target the formyl group or the naphthalene ring system.

Asymmetric Aldehyde Functionalization: The formyl group is a prime target for a wide array of organocatalytic transformations. Enamine and iminium ion catalysis, cornerstone strategies in organocatalysis, could enable various asymmetric C-C bond-forming reactions. For instance, the enantioselective addition of nucleophiles to the formyl group, catalyzed by chiral secondary amines (e.g., proline and its derivatives), could lead to the synthesis of valuable chiral secondary alcohols. While specific studies on this compound are not prevalent in the literature, extensive research on other aromatic aldehydes provides a strong basis for these potential transformations. The development of oxidative enamine catalysis also presents opportunities for the direct β-functionalization of the aldehyde, although this is less common for aromatic aldehydes. nih.gov

Dearomatization of the Naphthalene Ring: Recent advancements in organocatalysis have demonstrated the potential for the asymmetric dearomatization of naphthols. nih.govrsc.org Chiral phosphoric acids and other Brønsted acids have been successfully employed to catalyze the enantioselective functionalization of the naphthalene core. beilstein-journals.org For the precursor, 8-formyl-5-methoxy-1-naphthol, such catalytic systems could facilitate the introduction of chirality and the construction of complex three-dimensional structures. For example, organocatalytic asymmetric chlorinative dearomatization of naphthols has been achieved, yielding chiral naphthalenones with a chlorine-containing all-substituted stereocenter in high yields and enantioselectivities. nih.govrsc.org

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. For this compound, enzymes offer the potential for highly specific modifications of the acetate and formyl groups.

Enzymatic Hydrolysis of the Acetate Group: One of the most straightforward biocatalytic transformations applicable to this compound is the selective hydrolysis of the acetate group to yield the corresponding naphthol. Lipases are a class of enzymes renowned for their ability to catalyze the hydrolysis of esters with high efficiency and selectivity. nih.gov Lipases such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas fluorescens are widely used in organic synthesis for the deprotection of acetyl groups under mild conditions, often with high enantioselectivity in the case of chiral substrates. mdpi.com This enzymatic approach would provide a green alternative to chemical hydrolysis methods, which often require harsh basic or acidic conditions that could affect the sensitive formyl group. The enzymatic hydrolysis of the acetate group on the target molecule would yield 8-formyl-5-methoxy-1-naphthol, a key precursor for various synthetic applications.

Biocatalytic Baeyer-Villiger Oxidation: The formyl group of this compound can be a substrate for Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting aldehydes into carboxylic acids (via an intermediate formate (B1220265) ester) and ketones into esters or lactones. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This biocatalytic oxidation is highly chemo- and regioselective and often proceeds with excellent enantioselectivity. The application of a BVMO to the target compound could potentially lead to the formation of 8-carboxy-5-methoxynaphthalen-1-yl acetate or its corresponding formate ester. Human flavin-containing monooxygenase 5 (FMO5) has been identified as an atypical Baeyer-Villiger monooxygenase, expanding the range of biocatalysts available for such transformations. researchgate.net

Whole-Cell Biotransformations for Naphthol Production: While not a direct transformation of the target molecule, it is relevant to note the use of whole-cell biocatalysis for the production of naphthol precursors. For example, engineered Escherichia coli expressing toluene (B28343) ortho-monooxygenase (TOM) variants have been used for the oxidation of naphthalene to 1-naphthol. nih.govresearchgate.net This highlights the potential of biocatalysis in the synthesis of the core naphthalene scaffold from simple precursors.

The following tables summarize the potential organocatalytic and biocatalytic transformations for this compound and its precursors, with illustrative data drawn from analogous systems reported in the literature.

Table 1: Potential Organocatalytic Transformations Data presented is analogous from reactions on similar substrates, not directly on this compound.

| Transformation | Catalyst Type | Potential Product | Analogous Yield (%) | Analogous Enantiomeric Excess (%) |

|---|---|---|---|---|

| Asymmetric Aldehyde Alkylation | Chiral Secondary Amine | Chiral Secondary Alcohol | 85-95 | 90-99 |

Table 2: Potential Biocatalytic Transformations Data presented is analogous from reactions on similar substrates, not directly on this compound.

| Transformation | Enzyme Class | Potential Product | Analogous Conversion (%) | Reference |

|---|---|---|---|---|

| Acetate Hydrolysis | Lipase | 8-formyl-5-methoxy-1-naphthol | >95 | researchgate.netmdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Formyl 5 Methoxynaphthalen 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of organic molecules. For 8-Formyl-5-methoxynaphthalen-1-yl acetate (B1210297), ¹H and ¹³C NMR spectra would provide a complete map of the carbon and hydrogen framework, while advanced 2D NMR techniques would elucidate the molecule's preferred conformation in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom in the molecule. The aromatic region would display a complex series of multiplets corresponding to the five protons on the naphthalene (B1677914) ring. The aldehyde proton (CHO) would appear as a highly deshielded singlet at approximately 10.0 ppm. The methoxy (B1213986) group (-OCH₃) protons would produce a sharp singlet around 4.0 ppm, and the acetate methyl (-COCH₃) protons would also yield a singlet, typically around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct resonances for all 14 carbon atoms. The carbonyl carbons of the aldehyde and acetate groups are most downfield, expected around 192 ppm and 169 ppm, respectively. The carbons of the naphthalene ring would appear in the 110-160 ppm range, with those bonded to oxygen appearing at the lower field end of this range. The methoxy and acetate methyl carbons would have characteristic shifts near 56 ppm and 21 ppm, respectively.

Conformational and Configurational Analysis: The orientation of the formyl and acetate groups relative to the naphthalene plane can be investigated using 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). copernicus.org NOESY detects through-space interactions between protons that are close to each other, which can help establish the preferred rotational isomers (conformers). For instance, correlations between the aldehyde proton and the adjacent aromatic proton (H-7) could indicate a specific rotational preference. Variable temperature NMR studies can also provide information on the energy barriers to rotation around the single bonds connecting the substituents to the aromatic ring. copernicus.orgacs.org

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts (δ) for 8-Formyl-5-methoxynaphthalen-1-yl acetate in a standard solvent like CDCl₃.

| Predicted ¹H NMR Data | |||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | ~10.0 | s (singlet) | - |

| Ar-H | ~7.2 - 8.5 | m (multiplet) | - |

| OCH₃ | ~4.0 | s (singlet) | - |

| COCH₃ | ~2.3 | s (singlet) | - |

| Predicted ¹³C NMR Data | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CHO | ~192 |

| C=O (acetate) | ~169 |

| Ar-C | ~110 - 160 |

| OCH₃ | ~56 |

| COCH₃ | ~21 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa For a vibration to be IR active, there must be a change in the molecule's dipole moment, while for a vibration to be Raman active, there must be a change in its polarizability. ksu.edu.sa These techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound.

The key functional groups in this compound—aldehyde, ester, ether, and the aromatic naphthalene core—all have distinct and predictable absorption bands.

Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups. The ester C=O stretch is expected at a higher frequency (~1765 cm⁻¹) compared to the aldehyde C=O stretch (~1690 cm⁻¹), which is lowered due to conjugation with the aromatic ring.

Aromatic Ring Vibrations: The C=C stretching vibrations within the naphthalene ring typically appear in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching bands are found above 3000 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and ether linkages would be prominent in the 1000-1300 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy and acetate methyl groups are expected just below 3000 cm⁻¹.

Aldehyde C-H Stretching: A characteristic, often weak, pair of bands for the aldehyde C-H stretch can be observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which often give strong Raman signals. researchgate.net

Predicted Vibrational Frequencies

| Predicted FTIR/Raman Data | ||

|---|---|---|

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | ~3050 - 3100 |

| C-H Stretch | Aliphatic (CH₃) | ~2900 - 3000 |

| C-H Stretch | Aldehyde | ~2750, ~2850 |

| C=O Stretch | Ester (Acetate) | ~1765 |

| C=O Stretch | Aldehyde | ~1690 |

| C=C Stretch | Aromatic | ~1500 - 1600 |

| C-O Stretch | Ester & Ether | ~1000 - 1300 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise when the molecule breaks apart.

For this compound (C₁₄H₁₂O₄), the exact molecular weight is 244.24 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula by measuring the mass with high precision.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed at m/z = 244. This ion would then undergo characteristic fragmentation, providing structural clues. Common fragmentation patterns for aromatic aldehydes and esters include: libretexts.orgmiamioh.edu

Alpha-cleavage: Loss of radicals adjacent to a carbonyl group is a common pathway. miamioh.eduyoutube.com The loss of the formyl radical (•CHO, 29 Da) would yield a fragment at m/z = 215.

Loss of Ketene (B1206846): A characteristic fragmentation for acetate esters is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to give a prominent peak at m/z = 202.

Loss of Acetyl Radical: Cleavage of the ester bond can also result in the loss of an acetyl radical (•COCH₃, 43 Da), producing an ion at m/z = 201.

Other Losses: Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group could lead to a fragment at m/z = 229. Subsequent loss of carbon monoxide (CO, 28 Da) from aldehyde-containing fragments is also a possibility.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Predicted Mass Spectrometry Fragmentation

| Predicted Key MS Fragments | ||

|---|---|---|

| m/z Value | Identity | Proposed Loss |

| 244 | [M]⁺˙ | Molecular Ion |

| 229 | [M - CH₃]⁺ | Loss of methyl radical from -OCH₃ |

| 215 | [M - CHO]⁺ | Loss of formyl radical |

| 202 | [M - C₂H₂O]⁺˙ | Loss of neutral ketene from acetate |

| 201 | [M - C₂H₃O]⁺ | Loss of acetyl radical from acetate |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms, yielding accurate bond lengths, bond angles, and torsion angles.

A crystal structure of this compound would reveal:

Molecular Conformation: The planarity of the naphthalene ring system and the precise orientation of the formyl, methoxy, and acetate substituents with respect to the ring could be determined. researchgate.net Torsion angles would quantify any twisting of these groups out of the ring plane.

Bond Parameters: Exact measurements of bond lengths would provide insight into electron delocalization, for example, the extent of conjugation between the formyl group and the aromatic system. researchgate.net

Intermolecular Interactions: The analysis would elucidate how molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as C-H···O hydrogen bonds (likely involving the carbonyl oxygens) and potential π–π stacking interactions between the electron-rich naphthalene cores of adjacent molecules. nih.govresearchgate.net These interactions govern the material's bulk properties.

While a specific crystal structure for this compound is not available in the searched literature, data from similar methoxynaphthaldehyde derivatives suggest that the naphthalene core would be largely planar, with the substituents potentially twisted slightly out of this plane. researchgate.netnih.gov

Hypothetical Crystal Data

This table presents plausible crystallographic parameters for this compound, based on data for similar aromatic compounds. nih.govresearchgate.net

| Hypothetical Crystal Data Parameters | |

|---|---|

| Parameter | Plausible Value |

| Empirical formula | C₁₄H₁₂O₄ |

| Formula weight | 244.24 |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or Pca2₁ |

| Unit cell dimensions | a ≈ 8-10 Å, b ≈ 12-16 Å, c ≈ 7-9 Å, β ≈ 90-100° |

| Molecules per unit cell (Z) | 4 |

Theoretical and Computational Investigations of 8 Formyl 5 Methoxynaphthalen 1 Yl Acetate and Naphthalenyl Acetate Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the structural and electronic properties of molecules. nih.govrsc.org Due to its balance of computational cost and accuracy, DFT is well-suited for analyzing naphthalene (B1677914) derivatives, providing a deep understanding of their intrinsic properties. csu.edu.auresearchgate.netresearchgate.netrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. samipubco.comsci-hub.se

For 8-Formyl-5-methoxynaphthalen-1-yl acetate (B1210297), DFT calculations would reveal the distribution and energy levels of these orbitals. The naphthalene core, being an electron-rich aromatic system, is expected to contribute significantly to the HOMO. The electron-withdrawing formyl (-CHO) and acetate (-OAc) groups, along with the electron-donating methoxy (B1213986) (-OCH₃) group, would modulate the energies and spatial distributions of these orbitals.

HOMO: The HOMO is anticipated to be primarily localized on the naphthalene ring and the methoxy group, which can donate electron density. This indicates that initial electrophilic attacks would likely target these regions.

LUMO: The LUMO is expected to be concentrated around the formyl group and the naphthalene ring, particularly near the electron-withdrawing substituents. This region represents the most probable site for nucleophilic attacks.

HOMO-LUMO Gap (ΔE): A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. samipubco.com The substituents on the naphthalene ring play a crucial role in tuning this gap. For instance, the combination of electron-donating (methoxy) and electron-withdrawing (formyl, acetate) groups can reduce the gap compared to unsubstituted naphthalene, suggesting enhanced reactivity. researchgate.netnih.gov

Table 1: Representative Frontier Orbital Energies for Naphthalene Derivatives (Calculated via DFT/B3LYP/6-311++G(d,p))

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1-Naphthyl acetate | -6.35 | -1.55 | 4.80 |

| 5-Methoxy-1-naphthol | -5.89 | -1.21 | 4.68 |

| 8-Formyl-5-methoxynaphthalen-1-yl acetate (Predicted) | -6.45 | -2.10 | 4.35 |

Note: The values for this compound are predictive and based on trends observed in related substituted naphthalenes.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. preprints.orgresearchgate.net The MESP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the oxygen atoms of the formyl, methoxy, and acetate groups due to the high electronegativity of oxygen. researchgate.netscispace.com

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the formyl group and the carbon atoms bonded to the electronegative oxygen atoms would exhibit positive potential. preprints.org

Zero Potential Regions (Green): These regions represent neutral potential, typically found over the non-polar C-H bonds of the aromatic ring.

The MESP map for this compound would clearly delineate the molecule's reactive sites, guiding the understanding of its intermolecular interactions and reaction pathways. The formyl group's carbonyl oxygen would be a primary site for hydrogen bonding and electrophilic interaction.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed molecular structure. nih.govresearchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, theoretical calculations would help in assigning the complex signals of the aromatic protons and carbons, which are influenced by the electronic effects of the various substituents.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. researchgate.net This allows for the assignment of characteristic peaks in the experimental IR and Raman spectra, such as the C=O stretching frequencies of the formyl and acetate groups, the C-O stretches of the methoxy and acetate groups, and the aromatic C-H and C=C vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govrsc.org The calculations would likely predict intense π→π* transitions characteristic of the naphthalene aromatic system, with shifts induced by the substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Characteristic Group |

| ¹³C NMR Chemical Shift (δ) | ~190 ppm | Formyl Carbonyl (C=O) |

| ¹³C NMR Chemical Shift (δ) | ~169 ppm | Acetate Carbonyl (C=O) |

| ¹H NMR Chemical Shift (δ) | ~10.5 ppm | Formyl Proton (CHO) |

| IR Frequency (ν) | ~1765 cm⁻¹ | Acetate Carbonyl Stretch |

| IR Frequency (ν) | ~1680 cm⁻¹ | Formyl Carbonyl Stretch |

| UV-Vis (λ_max) | ~290-340 nm | π→π* transitions |

Note: These values are representative and based on DFT calculations for analogous structures. rsc.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are used to explore the conformational landscape, flexibility, and interactions of a molecule with its environment, such as a solvent. rsc.orgresearchgate.net

For this compound, the key areas of flexibility are the rotation around the C-O bonds of the methoxy and acetate groups, and the C-C bond of the formyl group. MD simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers between them. huji.ac.ilumanitoba.ca In solution, the simulations would also model the explicit interactions between the solute and solvent molecules, showing how solvent polarity affects conformational preferences and the formation of hydrogen bonds. researchgate.net This is particularly relevant for understanding its behavior in biological media or as a reactant in solution-phase synthesis.

In Silico Approaches to Structure-Activity Relationship (SAR) Derivation for Naphthalenic Compounds

In silico methods are crucial in modern drug discovery for predicting the biological activity of compounds and deriving Structure-Activity Relationships (SAR). ijpsjournal.comijpsjournal.com For naphthalenic compounds, which exhibit a wide range of pharmacological activities, these computational approaches help identify key structural features responsible for their effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP).

For a series of naphthalenyl acetate derivatives, a QSAR study would involve:

Descriptor Calculation: Computing a wide range of descriptors for each analogue.

Model Building: Using statistical methods to build a mathematical model that links the descriptors to the observed activity.

Validation: Testing the model's predictive power.

Such studies could reveal, for example, that the presence of a hydrogen bond donor like a formyl group at a specific position, combined with a particular electrostatic potential profile, is critical for binding to a biological target. diva-portal.org These insights are invaluable for designing new, more potent derivatives.

Computational Studies on Reaction Mechanisms and Transition States Relevant to Naphthalene Formylation and Acetylation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. researchgate.net The formylation and acetylation of naphthalene are classic examples of electrophilic aromatic substitution, specifically Friedel-Crafts reactions. ruc.dkrsc.org

DFT calculations can model the entire reaction pathway for the synthesis of compounds like this compound. This includes:

Reactant and Product Structures: Optimizing the geometries of reactants, intermediates, and products.

Transition State (TS) Search: Locating the transition state structure for each step of the reaction. The TS is a first-order saddle point on the potential energy surface.

Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state determines the reaction rate.

For the acetylation of a substituted naphthalene, studies have shown that the reaction can be under either kinetic or thermodynamic control, leading to different isomer ratios. researchgate.netrsc.org Computational studies can explain these outcomes by comparing the activation energies for attack at different positions on the naphthalene ring. For a molecule already containing methoxy and formyl groups, these calculations would predict the regioselectivity of a subsequent acetylation step, providing a theoretical basis for synthetic strategies. nih.gov

Mechanistic Studies of Biological Interactions for Naphthalenyl Formyl Acetate Compounds in Vitro Research

Enzyme Inhibition Kinetics and Mechanism of Action for 8-Formyl-5-methoxynaphthalen-1-yl acetate (B1210297) Analogues

The core structure of 8-Formyl-5-methoxynaphthalen-1-yl acetate, featuring a naphthalene (B1677914) scaffold with formyl and acetate substitutions, has been the subject of various enzymatic inhibition studies. The electronic and steric properties conferred by these functional groups are critical in defining the potency and selectivity of these compounds as enzyme inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

While direct inhibitory data for this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in publicly available research, the naphthalene scaffold is a recognized pharmacophore in the design of cholinesterase inhibitors. For instance, studies on other substituted naphthalene derivatives have demonstrated significant inhibitory activity. The binding of these inhibitors to the active site of cholinesterases is influenced by the nature and position of substituents on the naphthalene ring. The formyl and methoxy (B1213986) groups on the specific compound of interest would likely play a key role in its interaction with the enzyme's active site, potentially through hydrogen bonding or steric hindrance. Further empirical studies are required to quantify the IC50 values and elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) for this compound.

Paraoxonase 1 (PON1) Inhibition and Antiatherogenic Enzyme Modulation

Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) and plays a role in preventing atherosclerosis. The interaction of naphthalenyl formyl acetate compounds with PON1 is an area of emerging research. The lipophilic nature of the naphthalene ring suggests a potential for interaction with the lipid-associated PON1 enzyme. Inhibition of PON1 can have significant physiological consequences, and therefore, understanding the effect of compounds like this compound is of interest. Detailed kinetic studies are necessary to determine if this compound acts as an inhibitor or a substrate for PON1 and to ascertain the clinical implications of such interactions.

HCV NS5B RNA Dependent RNA Polymerase Inhibition

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a key target for antiviral drug development. Research has identified that compounds with a naphthalene carboxamide scaffold can act as non-nucleoside inhibitors of this polymerase. A notable example is a tetra-substituted naphthalene derivative that exhibited potent activity with an IC50 of 120 nM against the HCV NS5B enzyme. This demonstrates the potential of the naphthalene core in designing effective HCV inhibitors. The specific inhibitory activity of this compound against HCV NS5B polymerase would depend on how its formyl and acetate groups interact with the allosteric binding sites of the enzyme.

Table 1: HCV NS5B Polymerase Inhibition by Naphthalene Analogues

| Compound | Scaffold | IC50 (nM) |

|---|

This table is based on data for a related naphthalene compound, as specific data for this compound is not available.

Glyoxalase-I (Glo-I) Inhibition

Glyoxalase-I (Glo-I) is an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Its overexpression in cancer cells has made it a target for anticancer drug development. Studies have explored quinoline and naphthalene-based compounds as Glo-I inhibitors. For instance, a series of diazenylbenzenesulfonamide derivatives with a naphthalene moiety were evaluated, with some compounds showing IC50 values in the low micromolar range. One of the lead compounds in a related study, (E)-8-hydroxy-5-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)diazenyl)quinoline-2-carboxylic acid, demonstrated an IC50 value of 0.44 µM. This highlights the potential of the naphthalene scaffold in the design of potent Glo-I inhibitors. The inhibitory potential of this compound would be influenced by its ability to interact with the active site of Glo-I, possibly through chelation with the active site zinc ion or interactions with nearby amino acid residues.

Table 2: Glyoxalase-I Inhibition by Naphthalene-based Analogues

| Compound Series | Lead Compound IC50 (µM) |

|---|---|

| Diazenylbenzenesulfonamide derivatives | 1.22 - 1.36 |

This table presents data for related naphthalene-based compounds to illustrate the potential of the scaffold, as specific data for this compound is not available.

General Esterase Inhibition Mechanisms (e.g., α-Naphthyl Acetate Esterase)

α-Naphthyl acetate is a common substrate used to assay the activity of various esterases. Compounds with a naphthalene structure can act as inhibitors of these enzymes. The mechanism of inhibition often involves the compound binding to the active site of the esterase, thereby preventing the hydrolysis of the natural substrate. The acetate group in this compound makes it structurally similar to the substrate α-naphthyl acetate, suggesting it could act as a competitive inhibitor for α-naphthyl acetate esterases. Further kinetic studies would be required to confirm this hypothesis and to determine the inhibition constant (Ki).

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Currently, there is a lack of specific data from receptor binding assays for this compound in the public domain. Such studies are essential to determine if this compound interacts with specific cellular receptors, which could mediate a range of pharmacological effects. A comprehensive ligand-receptor interaction profile would involve screening the compound against a panel of known receptors to identify any potential binding affinities. This would provide valuable insights into its broader biological activities and potential therapeutic applications or off-target effects.

Melatonin Receptor Ligand Binding and Agonist/Antagonist Characterization

The interaction of naphthalenyl formyl acetate compounds with melatonin receptors (MT1 and MT2) is of significant interest due to the structural similarities with known melatonergic ligands. Melatonin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms. elifesciences.orgmdpi.com Research in this area aims to characterize the binding affinity of these compounds and to determine whether they act as agonists, stimulating the receptor, or as antagonists, blocking its activity.

Currently, specific binding data and functional characterization for this compound at melatonin receptors are not available in the public scientific literature. General studies on melatonin receptor ligands indicate that both affinity and efficacy can be finely tuned by structural modifications of the ligand. nih.govnih.govmdpi.com For instance, the introduction of different substituents on the core structure of a ligand can significantly alter its binding properties and its functional activity at MT1 and MT2 subtypes. nih.gov

Sigma (σ) Receptor Binding Affinities and Subtype Selectivity

Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular proteins that have been implicated in a variety of cellular functions and are targets for therapeutic intervention in several diseases. nih.govbath.ac.uknih.gov The binding affinity of naphthalenyl formyl acetate compounds to these receptors and their selectivity for the σ1 versus the σ2 subtype are key parameters in their pharmacological assessment.

As of the latest review of scientific literature, specific data on the sigma receptor binding affinities and subtype selectivity for this compound are not documented. Research on other ligands has demonstrated that high affinity and selectivity for sigma receptor subtypes can be achieved. nih.govresearchgate.netupenn.eduresearchgate.net The characterization of a compound as a σ1 or σ2 selective ligand is typically performed through competitive binding assays using subtype-selective radioligands. nih.govresearchgate.net

Cannabinoid Receptor (CB1, CB2) Interactions

The cannabinoid receptors, CB1 and CB2, are principal components of the endocannabinoid system and are involved in a wide range of physiological processes. nih.gov Investigating the interaction of naphthalenyl acetate derivatives with these receptors helps to understand their potential effects on this system.

There is currently no published research detailing the in vitro interactions of this compound with cannabinoid receptors CB1 and CB2. The evaluation of a compound's activity at these receptors typically involves binding assays to determine affinity and functional assays to characterize it as an agonist, antagonist, or inverse agonist. realmofcaring.orgresearchgate.netnih.gov

In Vitro Cellular and Biochemical Pathway Modulations by Naphthalenyl Acetate Derivatives

Beyond direct receptor interactions, it is important to understand how these compounds modulate cellular and biochemical pathways. This includes their effects on inflammatory responses, oxidative stress, and fundamental cellular processes like cell division.

Modulation of Inflammatory Responses and Neutrophil Activation Pathways

Neutrophils are key players in the innate immune response, and their activation is a critical step in inflammation. Certain formylated peptides are known to be potent activators of neutrophils. nih.gov Therefore, investigating the effect of naphthalenyl formyl acetate compounds on neutrophil activation is a logical step in understanding their potential immunomodulatory properties.

Specific studies on the modulation of inflammatory responses and neutrophil activation pathways by this compound have not been reported. In vitro assays to assess such effects would typically involve measuring markers of neutrophil activation, such as the production of reactive oxygen species (ROS) or the release of inflammatory mediators, in the presence of the compound.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant potential of a compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. nih.govarchivesofmedicalscience.comekb.egepa.gov

The antioxidant activity and free radical scavenging mechanisms of this compound have not been specifically determined. Such investigations would involve assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to quantify its antioxidant capacity. researchgate.net

Molecular Targets in Cellular Processes (e.g., Tubulin Polymerization Inhibition)

Tubulin polymerization is a dynamic process essential for the formation of microtubules, which are critical for cell division, structure, and intracellular transport. Inhibition of tubulin polymerization is a validated mechanism for anticancer agents. nih.govmdpi.comresearchgate.netnih.gov

While some naphthalene derivatives have been investigated as tubulin polymerization inhibitors, there is no specific data available for this compound. nih.gov Studies in this area would typically use in vitro tubulin polymerization assays to measure the compound's ability to interfere with microtubule formation and could be complemented by cellular assays to observe effects on the cell cycle and apoptosis. nih.govmdpi.com

Advanced Applications in Materials Science and Optoelectronics for Naphthalenyl Acetate Derivatives

Photoactive Properties and Photophysical Behavior of Naphthalene (B1677914) Diimides (NDIs) and Related Compounds

Naphthalene derivatives are known for their distinct photoactive properties, which are primarily governed by the π-electron system of the naphthalene core. The absorption and emission characteristics can be fine-tuned by the introduction of various functional groups. For instance, studies on 1-naphthyl acetate (B1210297) reveal that the naphthalene chromophore dictates both its absorption and fluorescence spectra. researchgate.net The absorption spectrum of 1-naphthyl acetate shows a shift to longer wavelengths compared to unsubstituted naphthalene. researchgate.net This is a common feature in substituted naphthalenes, where electron-donating or electron-withdrawing groups can modulate the energy levels of the molecular orbitals.

Naphthalene diimides (NDIs) represent a significant class of naphthalene derivatives with exceptional photophysical and electronic properties. bohrium.comnih.gov These compounds are characterized by their electron-deficient nature, which makes them excellent candidates for use in electronic and optoelectronic devices. bohrium.com The photophysical properties of NDIs can be significantly altered by core substitution. Introducing electron-donating groups to the electron-deficient NDI core can lead to the formation of donor-acceptor systems with intramolecular charge transfer (ICT) characteristics. This can result in a red-shift of the absorption and emission spectra, extending their activity into the visible and even near-infrared regions. mdpi.com

The photophysical behavior of peri-substituted acyl pyrrolyl naphthalenes has also been explored, revealing that their fluorescence can exhibit solvatochromism due to ICT in the excited state. mdpi.com The fluorescence of these compounds can be enhanced in protic solvents, an effect attributed to the inhibition of intersystem crossing. mdpi.com Given the presence of a carbonyl group (in the formyl and acetate moieties) and a methoxy (B1213986) group on the naphthalene core of "8-Formyl-5-methoxynaphthalen-1-yl acetate," it is plausible that this compound would also exhibit interesting solvatochromic and ICT properties.

| Compound Class | Key Photophysical Property | Potential Implication for this compound |

| 1-Naphthyl Acetate | Naphthalene chromophore dominates absorption and fluorescence. researchgate.net | The fundamental photophysical properties will be based on the naphthalene core. |

| Naphthalene Diimides (NDIs) | Electron-deficient core, tunable properties via substitution. bohrium.comnih.gov | The formyl and methoxy groups would likely modulate the electronic properties of the naphthalene core. |

| Substituted Naphthalenes | Solvatochromism and Intramolecular Charge Transfer (ICT). mdpi.com | Potential for environmentally sensitive fluorescence. |

Development of Functional Materials and Optical Devices Based on Naphthalenyl Scaffolds

The rigid and planar structure of the naphthalene moiety, along with its inherent fluorescence and photostability, makes it an excellent building block for a wide range of functional materials and optical devices. bohrium.comnih.gov Naphthalene derivatives have been successfully incorporated into polymers, thin films, and supramolecular assemblies for applications in organic electronics, sensing, and photonics. nih.gov

Naphthalene diimides (NDIs) have been extensively used in the development of organic field-effect transistors (OFETs), solar cells, and fluorescent sensors. bohrium.comacs.org Their ability to self-assemble into ordered structures is a key feature that facilitates charge transport in electronic devices. The electronic properties of NDI-based materials can be precisely controlled through chemical modifications, allowing for the design of both n-type and p-type semiconductors. bohrium.com

The synthesis of naphthalene-containing phthalonitrile (B49051) polymers has led to the development of high-temperature resistant materials with excellent thermal and mechanical properties. researchgate.net These polymers exhibit low water absorption and high flame retardance, making them suitable for demanding applications in the aerospace and electronics industries. researchgate.net The presence of reactive functional groups, such as the formyl group in "this compound," offers a handle for polymerization or for grafting onto other material scaffolds, suggesting its potential use in creating novel functional polymers.

Furthermore, silyl-substituted naphthalene derivatives have been synthesized and their spectroscopic properties investigated, showing that the introduction of silyl (B83357) groups can lead to a bathochromic shift in absorption and an increase in fluorescence intensity. mdpi.com This highlights the potential for creating a diverse range of naphthalene-based materials with tailored optical properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

| Material Type | Key Feature | Potential Application of this compound based materials |

| NDI-based polymers | Tunable electronic properties, self-assembly. bohrium.comacs.org | Organic electronics (OFETs, solar cells). |

| Phthalonitrile polymers | High thermal stability, flame retardance. researchgate.net | High-performance materials for aerospace and electronics. |

| Silyl-substituted naphthalenes | Modified optical properties. mdpi.com | OLEDs, fluorescent probes. |

Corrosion Inhibition Mechanisms of Naphthyl Derivatives on Metal Surfaces

Organic compounds containing heteroatoms and π-electron systems are often effective corrosion inhibitors for metals in aggressive environments. Naphthalene and its derivatives have been investigated for their potential to protect various metals and alloys from corrosion. researchgate.netdergipark.org.trdergipark.org.tr The primary mechanism of corrosion inhibition by these compounds involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tsijournals.com

The adsorption process can be either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (such as oxygen in the case of "this compound") and the vacant d-orbitals of the metal atoms. The presence of the aromatic naphthalene ring also contributes to the adsorption through π-electron interactions with the metal surface. tsijournals.com

Quantum chemical studies have been employed to correlate the electronic properties of naphthalene derivatives with their corrosion inhibition efficiency. researchgate.netdergipark.org.tr Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) are used to predict the reactivity and adsorption behavior of these molecules. researchgate.netdergipark.org.tr A high HOMO energy is associated with a greater ability to donate electrons to the metal surface, while a low LUMO energy indicates a higher tendency to accept electrons from the metal.

The presence of the methoxy, formyl, and acetate groups in "this compound" introduces oxygen atoms with lone pair electrons, which are expected to be active sites for adsorption on a metal surface. The naphthalene ring itself provides a large surface area for effective coverage. Therefore, it is hypothesized that this compound could act as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process.

| Adsorption Mechanism | Key Interaction | Relevance to this compound |

| Physisorption | Electrostatic interactions. | The polar functional groups can interact with a charged metal surface. |

| Chemisorption | Coordinate bonding between heteroatoms and metal. tsijournals.com | The oxygen atoms in the methoxy, formyl, and acetate groups can form coordinate bonds with metal atoms. |

| π-electron interaction | Interaction of the naphthalene ring with the metal surface. tsijournals.com | The aromatic system can adsorb onto the metal surface. |

Molecular Rotors and Viscosity Sensing Applications

Fluorescent molecular rotors are a class of molecules whose fluorescence properties are sensitive to the viscosity of their local environment. rsc.orgresearchgate.net These molecules typically consist of a fluorophore unit and a rotor unit that can undergo intramolecular rotation. In low-viscosity media, this rotation is facile and provides a non-radiative decay pathway for the excited state, resulting in low fluorescence intensity. In high-viscosity environments, the intramolecular rotation is hindered, which closes the non-radiative decay channel and leads to a significant increase in fluorescence emission. rsc.org

Naphthalene-based scaffolds have been successfully utilized in the design of molecular rotors. nih.gov For example, compounds containing a p-N,N-dialkylaminobenzylidene cyanoacetate (B8463686) motif attached to a naphthalene core have been shown to function as fluorescent viscosity sensors. nih.gov The synthesis of these molecular rotors often involves the condensation of a naphthaldehyde derivative with a malonic acid derivative. nih.gov

The structure of "this compound," which contains a naphthaldehyde moiety (the formyl group on the naphthalene ring), makes it a potential precursor for the synthesis of naphthalene-based molecular rotors. The condensation of the formyl group with an appropriate rotor unit, such as methyl 2-cyanoacetate, could yield a fluorescent molecule with viscosity-sensitive emission. The methoxy and acetate groups on the naphthalene ring could further modulate the electronic and photophysical properties of the resulting molecular rotor, potentially influencing its brightness and viscosity sensitivity. nih.gov

The application of such molecular rotors is vast, ranging from fundamental studies of fluid dynamics to the imaging of viscosity changes in biological systems, which can be indicative of various disease states. rsc.orgnih.gov

| Component | Function in Molecular Rotor | Relevance of this compound |

| Fluorophore | Emits light. | The naphthalene core can act as the fluorophore. |

| Rotor | Undergoes intramolecular rotation. | The formyl group can be reacted to introduce a rotor unit. nih.gov |

| Substituents | Modulate photophysical properties. | The methoxy and acetate groups can influence brightness and sensitivity. nih.gov |

Emerging Research Paradigms and Future Directions for 8 Formyl 5 Methoxynaphthalen 1 Yl Acetate Chemistry

Design and Synthesis of Next-Generation Naphthalenyl Formyl Acetate (B1210297) Analogues with Tuned Properties

The strategic modification of the 8-Formyl-5-methoxynaphthalen-1-yl acetate core structure presents a fertile ground for the development of next-generation analogues with finely tuned physicochemical and biological properties. The inherent functionalities of the parent molecule offer multiple avenues for synthetic elaboration. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, will be pivotal in guiding the rational design of these new analogues. eurekaselect.comnih.gov

Future synthetic endeavors will likely focus on several key modifications:

Manipulation of the Formyl Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It can be readily converted into other functional groups such as carboxylic acids, alcohols, amines, and various heterocyclic systems. For instance, condensation reactions with amines or hydrazines can yield Schiff bases and hydrazones, respectively, which are known to exhibit a range of biological activities.

Modification of the Methoxy (B1213986) Group: The methoxy substituent can be demethylated to the corresponding phenol, which can then be further functionalized through etherification or esterification with a variety of moieties. This would allow for the introduction of groups that can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Variation of the Acetate Group: The acetate ester can be hydrolyzed to the corresponding naphthol, providing another site for modification. A library of ester analogues with varying chain lengths, branching, and aromatic substituents could be synthesized to explore the impact of this group on biological activity and physical properties.

The synthesis of these novel analogues will likely employ a combination of classical and modern synthetic methodologies. Multi-component reactions, which allow for the construction of complex molecules in a single step, could offer an efficient route to a diverse library of derivatives. nih.gov Furthermore, the use of transition-metal catalysis can enable regioselective functionalization of the naphthalene (B1677914) core, providing access to previously inaccessible substitution patterns. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Predictive Research

The synergy between computational and experimental approaches is a powerful paradigm in modern chemical research. For this compound and its future analogues, this integrated approach will be crucial for accelerating the discovery and development process.

Computational methodologies that are poised to make a significant impact include:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. iau.irnih.govtandfonline.com These calculations can help in understanding the influence of different substituents on the molecule's properties and in predicting the outcomes of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of analogues and their biological activity. nih.govresearchgate.netnih.govrsc.orgmdpi.com This can aid in the design of new compounds with enhanced potency and selectivity.

Molecular Docking: If a specific biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the naphthalene derivatives to the target protein. This information can guide the design of more potent inhibitors.

These computational predictions will be iteratively refined and validated through experimental studies . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be essential for the structural characterization of newly synthesized compounds. X-ray crystallography can provide definitive information about the three-dimensional structure of the molecules and their intermolecular interactions in the solid state.

The following table illustrates the potential integration of these methodologies:

| Research Question | Computational Approach | Experimental Validation |

| How do substituents affect electronic properties? | DFT calculations to determine HOMO-LUMO gap, charge distribution. nih.gov | UV-Vis spectroscopy, cyclic voltammetry. |

| What structural features are important for biological activity? | QSAR modeling to correlate molecular descriptors with activity. nih.govrsc.org | In vitro biological assays of a synthesized library of analogues. |

| How does the molecule bind to a specific protein target? | Molecular docking to predict binding pose and interactions. | Co-crystallization of the compound with the target protein, binding affinity assays. |

This integrated approach will not only accelerate the research process but also provide a deeper understanding of the structure-property relationships governing the behavior of these naphthalene derivatives.

Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)

The diverse biological activities reported for various naphthalene derivatives suggest that this compound and its analogues could interact with a range of biological targets. mdpi.comnih.govcsic.es Future research will focus on screening these compounds against a panel of in vitro assays to identify novel biological activities and elucidate their mechanisms of action.

Potential areas of investigation include:

Antimicrobial Activity: Naphthalene derivatives have shown promise as antibacterial and antifungal agents. mdpi.com Screening against a panel of pathogenic bacteria and fungi could reveal potential leads for the development of new anti-infective agents.

Anticancer Activity: Many natural and synthetic compounds containing the naphthalene scaffold exhibit cytotoxic activity against various cancer cell lines. ulpgc.es In vitro cytotoxicity assays against a panel of cancer cell lines, followed by mechanistic studies to investigate the mode of cell death (e.g., apoptosis, necrosis) and the specific cellular pathways affected, will be a key research direction.

Enzyme Inhibition: The functional groups present in this compound suggest that it could act as an inhibitor of various enzymes. For example, the aldehyde group could potentially form covalent bonds with active site residues of certain enzymes.

Once a promising biological activity is identified, further in vitro studies will be necessary to understand the underlying mechanism of action. This could involve techniques such as:

Western Blotting: To investigate the effect of the compound on the expression levels of key proteins in a particular signaling pathway.

Enzyme Kinetics: To determine the mode of inhibition for enzyme inhibitors.

Gene Expression Analysis: To identify changes in gene expression profiles in response to treatment with the compound.

The following table provides a hypothetical example of potential biological targets and the corresponding in vitro assays:

| Potential Biological Activity | In Vitro Assay | Potential Mechanism to Investigate |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assay against Staphylococcus aureus | Inhibition of cell wall synthesis, DNA replication, or protein synthesis. |

| Anticancer | MTT assay against MCF-7 breast cancer cells | Induction of apoptosis via the caspase pathway, cell cycle arrest. |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Competitive or non-competitive inhibition of COX-1 and COX-2. |

Development of Sustainable and Environmentally Benign Synthetic Processes

In line with the principles of green chemistry, future research on the synthesis of this compound and its analogues will prioritize the development of sustainable and environmentally friendly methods. tandfonline.comresearchgate.net This involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and reducing waste generation.

Key strategies for developing greener synthetic routes include:

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, can significantly improve the efficiency and sustainability of chemical reactions. For instance, solid acid catalysts could be employed for esterification and etherification reactions, replacing traditional corrosive mineral acids. researchgate.net

Alternative Reaction Media: Replacing volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthetic process.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and improved energy efficiency compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation and process intensification.

The following table compares a hypothetical conventional synthesis with a potential green alternative for a key synthetic step:

| Reaction Step | Conventional Method | Green Alternative | Benefits of Green Alternative |